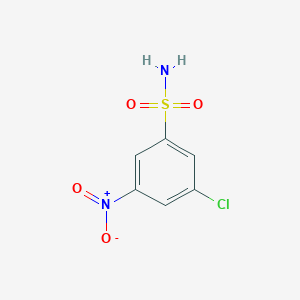
3-Chloro-5-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonamide group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitrobenzene-1-sulfonamide typically involves the nitration of 3-chlorobenzenesulfonamide. The process begins with the sulfonation of chlorobenzene to form 3-chlorobenzenesulfonic acid, which is then converted to its sulfonamide derivative. The nitration step involves treating the sulfonamide with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the chlorine atom.
Industrial Production Methods
Industrial production of 3-Chloro-5-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems to manage the exothermic nature of the nitration reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide with sulfuric acid.
Major Products Formed
Reduction: 3-Chloro-5-aminobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Chloro-5-nitrobenzenesulfonic acid, 3-Chloro-5-nitrobenzenesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of sulfonamide-based drugs with antibacterial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes that interact with sulfonamide groups.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, including dyes and agrochemicals.
Material Science: The compound is used in the development of functional materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-nitrobenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition and eventual death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-nitrobenzene-1-sulfonamide
- 3-Bromo-5-nitrobenzene-1-sulfonamide
- 3-Chloro-4-nitrobenzene-1-sulfonamide
Comparison
Compared to its analogs, 3-Chloro-5-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. The meta positioning of the nitro group relative to the chlorine atom provides distinct electronic and steric effects, making it a valuable intermediate in various synthetic and medicinal applications.
Eigenschaften
Molekularformel |
C6H5ClN2O4S |
|---|---|
Molekulargewicht |
236.63 g/mol |
IUPAC-Name |
3-chloro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5ClN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13) |
InChI-Schlüssel |
HORRPOLLRFXWIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
![1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B15288336.png)
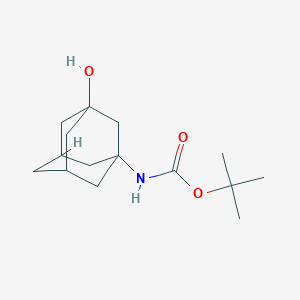
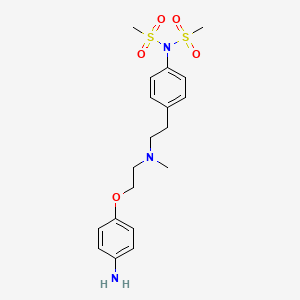
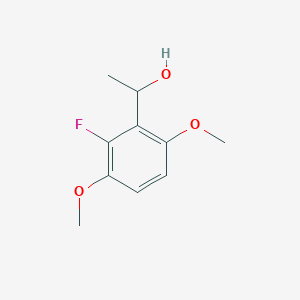
![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)

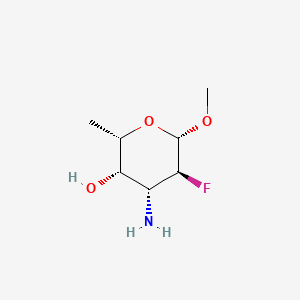
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)


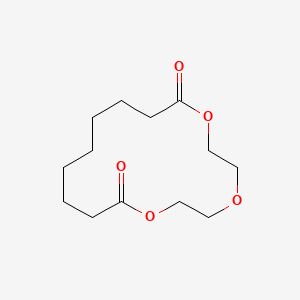
![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
